2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
On an industrial scale, the production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.
Major Products Formed
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where the carbonyl oxygen is protonated, leading to the elimination of tert-butyl cation and subsequent decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}acetic acid .
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific structure, which provides steric protection to the amine group while allowing for selective deprotection under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKMLJXJULVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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